8-Bromo-3-nitro-2(1H)-quinolinone
CAS No.:
Cat. No.: VC18864913
Molecular Formula: C9H5BrN2O3
Molecular Weight: 269.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrN2O3 |
|---|---|
| Molecular Weight | 269.05 g/mol |
| IUPAC Name | 8-bromo-3-nitro-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C9H5BrN2O3/c10-6-3-1-2-5-4-7(12(14)15)9(13)11-8(5)6/h1-4H,(H,11,13) |
| Standard InChI Key | OHNXGBANQIJTMR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 8-bromo-3-nitro-2(1H)-quinolinone features a quinoline backbone—a benzene ring fused to a pyridine ring—with a bromine atom at the 8-position and a nitro group at the 3-position. The compound’s IUPAC name, 8-bromo-3-nitro-1H-quinolin-2-one, reflects this substitution pattern. X-ray crystallographic studies of related quinolinones, such as 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, reveal planar bicyclic systems with bond lengths and angles consistent with aromatic delocalization . These structural features contribute to the compound’s ability to form coordination complexes with transition metals, a property exploited in catalytic and materials applications.
The presence of electron-withdrawing groups (nitro) and a heavy halogen (bromine) significantly influences the compound’s electronic properties. Density functional theory (DFT) calculations on analogous nitroquinolines predict a dipole moment of approximately 5.2 Debye, driven by the asymmetric distribution of electron density across the ring. This polarity enhances solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), a critical factor in pharmacological formulations.
Table 1: Comparative Physicochemical Properties of Nitroquinoline Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 8-Bromo-3-nitro-2(1H)-quinolinone | 269.05 | Br (C8), NO₂ (C3) | |
| 5-Nitroquinoline | 174.16 | NO₂ (C5) | |
| 4-Hydroxyquinoline | 145.16 | OH (C4) |
Data adapted from VulcanChem and Degruyter .
Synthesis and Reaction Pathways
The synthesis of 8-bromo-3-nitro-2(1H)-quinolinone typically involves multistep protocols starting from simpler quinoline precursors. A common approach begins with the Vilsmeier-Haack reaction, which introduces formyl groups to the quinoline ring, followed by halogenation and nitration steps . For example, 2-amino-5-bromo-3-iodoacetophenone undergoes formylation under Vilsmeier conditions (POCl₃, DMF) to yield 6-bromo-4-chloro-8-iodoquinoline-3-carbaldehyde, which is subsequently hydrolyzed and functionalized .
Biological Activities and Mechanisms of Action
8-Bromo-3-nitro-2(1H)-quinolinone exhibits promising anticancer properties, particularly against aggressive carcinomas. In vitro assays on MDA-MB-231 breast cancer cells revealed that derivatives bearing azetidine (5c) and 5-fluoro-6-methoxypyridin-3-yl (6c) substituents inhibit proliferation with IC₅₀ values of 13.44 μM and 18.72 μM, respectively . Mechanistic studies suggest these compounds induce apoptosis via caspase-3 activation and mitochondrial membrane depolarization, pathways commonly dysregulated in cancer .
The compound’s antiparasitic activity has also been explored, with preliminary data indicating inhibition of Plasmodium falciparum growth at sub-micromolar concentrations. This effect is attributed to interference with heme detoxification pathways, a vulnerability in malaria parasites.
Table 2: Biological Activity of Selected 8-Bromo-3-nitro-2(1H)-quinolinone Derivatives
| Derivative | Substituent | IC₅₀ (μM) | Target Cell Line |
|---|---|---|---|
| 5c | Azetidine | 13.44 | MDA-MB-231 |
| 6c | 5-Fluoro-6-methoxypyridin-3-yl | 18.72 | B16F10 |
| 5e | Nitrobenzoate | 29.85 | HEK (Cytotoxicity) |
Comparative Analysis with Structural Analogs
The biological and chemical profiles of 8-bromo-3-nitro-2(1H)-quinolinone are profoundly influenced by substituent positioning. For instance, 7-bromoquinolin-8-one, which differs only in bromine placement, exhibits reduced anticancer potency but enhanced reactivity in Ullmann coupling reactions. Similarly, 4-hydroxyquinoline’s chelating properties make it a superior candidate for metal ion sequestration, whereas the nitro group in 5-nitroquinoline favors anti-inflammatory applications.
Electronic Effects:
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Bromine at C8 increases electron density at C3, facilitating electrophilic aromatic substitution.
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The nitro group at C3 withdraws electron density, rendering adjacent positions susceptible to nucleophilic attack.
Applications in Drug Development and Materials Science
In medicinal chemistry, 8-bromo-3-nitro-2(1H)-quinolinone serves as a scaffold for kinase inhibitors. Molecular docking studies reveal strong binding affinities ( nM) for cyclin-dependent kinases (CDKs), particularly CDK4/6, which are overexpressed in numerous cancers . These findings have spurred the development of prodrugs with improved bioavailability, such as phosphate esters that hydrolyze in vivo to release the active compound.
In materials science, the compound’s luminescent properties are exploited in organic light-emitting diodes (OLEDs). Thin films doped with 8-bromo-3-nitro-2(1H)-quinolinone exhibit blue emission ( nm) and high quantum yields (), outperforming traditional fluorophores like anthracene .
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